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Glycolamide, methanesulfonate (ester)

Cat. No.: B13889453
CAS No.: 24466-68-0
M. Wt: 153.16 g/mol
InChI Key: LVZKLNPRCBWIBH-UHFFFAOYSA-N
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Description

Glycolamide, methanesulfonate (ester) is a useful research compound. Its molecular formula is C3H7NO4S and its molecular weight is 153.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO4S B13889453 Glycolamide, methanesulfonate (ester) CAS No. 24466-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-2-oxoethyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKLNPRCBWIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179226
Record name Glycolamide, methanesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24466-68-0
Record name Glycolamide, methanesulfonate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024466680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycolamide, methanesulfonate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Ester Chemistry and Organosulfur Compounds

Glycolamide, methanesulfonate (B1217627) (ester) is structurally an ester, a class of chemical compounds derived from the condensation of an acid with an alcohol. In this case, it is the methanesulfonate ester of glycolamide. Ester chemistry is a cornerstone of organic synthesis, with esters being pivotal in fields ranging from materials science to pharmaceuticals. They are often characterized by their reactivity, which allows them to serve as intermediates in the synthesis of more complex molecules.

The "methanesulfonate" portion of the molecule places it within the family of organosulfur compounds. Organosulfur compounds are integral to biochemistry and medicinal chemistry, with the sulfonate group (R-S(=O)₂-O-R') being a key functional group. Methanesulfonates, often referred to as mesylates, are esters of methanesulfonic acid. They are well-regarded in organic chemistry as excellent leaving groups in nucleophilic substitution reactions, a property that makes them valuable in synthetic pathways.

The "glycolamide" moiety (H₂NC(O)CH₂OH) introduces a primary amide and a primary alcohol group. The esterification occurs at the alcohol group. Glycolamide itself is the simplest amide derivative of glycolic acid.

A closely related compound, Glycolic acid, methyl ester, methanesulfonate, has a registered CAS number of 23550-26-7. aksci.com Its basic chemical properties are summarized in the table below. While not the exact compound of interest, it provides some insight into the physicochemical properties that might be expected for Glycolamide, methanesulfonate (ester).

PropertyValue
Chemical Formula C₄H₈O₅S
Molecular Weight 168.17 g/mol
CAS Number 23550-26-7
Data for Glycolic acid, methyl ester, methanesulfonate

Overview of Academic Research Trajectories for Complex Esters

Historical Development of Synthetic Pathways for Methanesulfonate Esters

The synthesis of methanesulfonate esters, or mesylates, is rooted in the broader history of sulfonic acid chemistry. German chemist Hermann Kolbe's discovery of methanesulfonic acid (MSA) between 1842 and 1845 laid the foundational groundwork. wikipedia.org Early laboratory syntheses included methods like the oxidation of methanethiol (B179389) or dimethyl disulfide with nitric acid. wikipedia.org However, the direct formation of sulfonate esters from sulfonic acids and alcohols was found to be a slow process. researchgate.net This led to the development of various synthetic strategies over the years, ranging from classical techniques to more advanced approaches.

Classical Esterification Techniques

Traditionally, the preparation of sulfonate esters has been achieved using sulfonyl chlorides as precursors rather than sulfonic acids directly, especially when high yields are desired. pqri.org However, direct esterification from sulfonic acids and alcohols can be accomplished under forcing conditions, for example, by using orthoformates or orthoacetates to drive the reaction. pqri.org

The direct reaction between a sulfonic acid and an alcohol, such as methanesulfonic acid and methanol (B129727), represents the most fundamental approach. pqri.org This reaction is an equilibrium process, and its progression is influenced by factors that shift the equilibrium toward the ester product, such as the removal of water. rsc.org While historically considered inefficient for high-yield preparations, this direct method has been the subject of detailed mechanistic studies due to its relevance in understanding the formation of trace-level impurities in pharmaceuticals. pqri.orgacs.org

Advanced Synthetic Approaches to Glycolamide Esters

Glycolamide esters are a specific class of compounds often explored for their applications as biolabile prodrugs for carboxylic acid agents. nih.gov Their synthesis typically involves the condensation of a carboxylic acid with an N,N-disubstituted-2-chloroacetamide or by reacting an appropriate molecule with various substituted 2-hydroxyacetamides (glycolamides). nih.govresearchgate.net

For a compound like Glycolamide, methanesulfonate (ester), the synthesis would involve the esterification of the hydroxyl group of a pre-formed glycolamide molecule with methanesulfonic acid or one of its reactive derivatives, such as methanesulfonic anhydride (B1165640). acs.org Methanesulfonic anhydride is a widely used reagent that facilitates efficient and selective transformations of various nucleophiles, including alcohols, under mild conditions to form sulfonates. acs.org Advanced electrochemical methods have also been developed for the in-situ generation of methanesulfonic anhydride from methanesulfonic acid, which can then react with alcohols to furnish the corresponding mesylates in high yields. acs.org

Reaction Mechanisms in the Formation of Glycolamide, Methanesulfonate (Ester)

The formation of sulfonate esters from sulfonic acids and alcohols has been the subject of detailed mechanistic investigation. researchgate.netenovatia.com These studies, often using simple systems like methanesulfonic acid (MSA) and methanol, provide a model for understanding the formation of more complex esters like Glycolamide, methanesulfonate. pqri.orgresearchgate.net

Two primary mechanistic pathways have been proposed for the acid-catalyzed formation of sulfonate esters. pqri.orgresearchgate.net

Pathway A: Involves the nucleophilic attack of a sulfonate anion on a protonated alcohol (an oxonium ion), leading to the formation of the sulfonate ester and water. The reverse reaction is the nucleophilic attack of water on the ester's carbon atom. pqri.orgresearchgate.net

Pathway B: Is analogous to the Aac2 mechanism for carboxylic ester formation, where the alcohol attacks the protonated sulfonic acid. pqri.org

Experimental evidence, particularly from isotopic labeling studies, has provided clarity. Studies using ¹⁸O-labeled methanol in reactions with MSA confirmed that the C-O bond of the methanol is cleaved during the formation of methyl methanesulfonate. researchgate.netacs.orgresearchgate.net This finding is consistent with Pathway A, where the sulfonate anion acts as the nucleophile displacing water from the protonated alcohol. researchgate.netenovatia.com This mechanism is essentially the reverse of the well-established solvolysis mechanism for sulfonate esters. researchgate.netacs.orgresearchgate.net

Nucleophilic Attack Pathways and Kinetic Studies

Kinetic studies have further elucidated the mechanism of methanesulfonate ester formation. The reaction is understood to proceed via the initial protonation of the alcohol by a strong acid like MSA. researchgate.net This protonation converts the hydroxyl group, a poor leaving group, into a hydroxonium moiety, which is a much better leaving group. researchgate.net The sulfonate anion, though a relatively poor nucleophile, can then attack the carbon atom, displacing water to form the ester. researchgate.netpqri.org

Influence of Catalysis and Reaction Conditions on Formation

The formation of Glycolamide, methanesulfonate (ester) is highly sensitive to catalysis and the specific reaction conditions employed. Strongly acidic conditions are a prerequisite for the reaction to proceed at a measurable rate, as this is necessary to generate a significant concentration of the protonated alcohol intermediate. researchgate.netenovatia.com Weaker acids, such as phosphoric acid, are ineffective at catalyzing the reaction. pqri.orgenovatia.com

Several key factors significantly influence the rate and extent of ester formation:

Presence of Base: The reaction is completely inhibited by the presence of a base. Even a slight molar excess of a weak base like 2,6-lutidine is sufficient to neutralize the sulfonic acid, preventing the necessary protonation of the alcohol and thus halting ester formation. acs.orgenovatia.com

Water Content: The presence of water dramatically reduces the rate of sulfonate ester formation. pqri.orgacs.orgresearchgate.net Water competes with the alcohol for protons, thereby reducing the concentration of the reactive protonated alcohol intermediate. enovatia.com Furthermore, water promotes the reverse reaction, the hydrolysis of the ester, further suppressing the net accumulation of the product. pqri.orgenovatia.com

Temperature: As with most chemical reactions, the rate of formation increases with temperature. pqri.orgresearchgate.net Kinetic studies performed at various temperatures show a significant reduction in ester formation at lower temperatures. researchgate.netresearchgate.net

Reactant Concentrations: The reaction rates are dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.com High concentrations of both sulfonic acid and alcohol are needed for the reaction to proceed effectively. enovatia.com

The following table summarizes the impact of various conditions on the formation of methanesulfonate esters.

ParameterEffect on Ester FormationRationale
Temperature Rate increases with increasing temperature. researchgate.netProvides necessary activation energy for the reaction.
Water Content Rate decreases significantly with increasing water content. acs.orgWater competes for protons and promotes ester hydrolysis. enovatia.com
Presence of Acid Strongly acidic conditions are required. researchgate.netNecessary to protonate the alcohol's hydroxyl group, creating a good leaving group. researchgate.net
Presence of Base Formation is inhibited, even with a slight excess of base. enovatia.comThe base neutralizes the acid catalyst, preventing alcohol protonation. enovatia.com
Reaction Time Ester concentration reaches a quasi-equilibrium over time. enovatia.comThe net formation is a balance between the forward reaction and reverse/degradation reactions (hydrolysis, alcoholysis). pqri.org

Derivatization Strategies and Analogue Synthesis

The chemical structure of Glycolamide, methanesulfonate (ester) allows for various derivatization strategies and the synthesis of numerous analogues. These modifications can be pursued for analytical purposes or to modulate biological activity.

Derivatization for Analysis: Since simple methanesulfonate esters lack a strong chromophore, their detection by methods like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is challenging. google.comnih.gov To overcome this, derivatization strategies are employed to introduce a UV-active moiety. Strong nucleophiles are used to displace the methanesulfonate group in a substitution reaction. Common derivatization reagents include:

Dithiocarbamates: Reagents like N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate (B1202937) react with methanesulfonates to form products with strong UV absorption, enabling sensitive quantification. researchgate.netgoogle.comnih.govnih.gov

Pentafluorothiophenol: This reagent is also used for derivatization, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Analogue Synthesis: The synthesis of analogues of Glycolamide, methanesulfonate (ester) can be achieved by systematically modifying different parts of the molecule. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov

Modification of the Glycolamide Moiety: The substituents on the amide nitrogen can be varied. Studies on other glycolamide esters have shown that the nature of these substituents (e.g., N,N-dimethyl vs. N,N-diethyl) can influence properties like stability and rates of hydrolysis. nih.govnih.gov

Modification of the Core Structure: The backbone of the glycolamide itself could be altered.

Replacement of the Methanesulfonate Group: The methanesulfonate (mesyl) group is an excellent leaving group, but it can also be a key pharmacophore. In the development of analogues for other drugs, the methanesulfonyl group has been replaced by moieties like a methanesulfonamido group (MeSO₂NH) to investigate changes in biological selectivity and activity. nih.gov For instance, replacing the methanesulfonyl group in analogues of rofecoxib (B1684582) with a methanesulfonamido group was found to decrease its selectivity for the COX-2 enzyme. nih.gov Similarly, sulfonimidamide-based analogues of the antitumor agent tasisulam (B1682931) have been synthesized to improve its pharmacological profile. nih.gov These examples illustrate that replacing or modifying the sulfonyl-containing portion of the molecule is a viable strategy for creating novel analogues with potentially different properties.

Synthesis of Substituted Glycolamide Esters

The synthesis of the precursor for Glycolamide, methanesulfonate (ester) — a substituted 2-hydroxyacetamide (B1193895) (glycolamide) — is a critical first step. These precursors can be prepared through various amidation reactions. A common method involves the chloroacetylation of a corresponding amine, followed by nucleophilic substitution of the chlorine atom.

The general synthetic pathway proceeds as follows:

Preparation of N-Substituted-2-chloroacetamides : Primary or secondary amines are reacted with chloroacetyl chloride to form the corresponding N-substituted-2-chloroacetamide. This reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Formation of the Hydroxyacetamide : The resulting chloroacetamide can then be hydrolyzed to the corresponding 2-hydroxyacetamide.

Once the N-substituted 2-hydroxyacetamide is obtained, the methanesulfonate ester is formed by reacting the hydroxyl group with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the HCl generated during the reaction.

A general representation of this final step is: HO-CH₂-C(O)NR¹R² + CH₃SO₂Cl → CH₃SO₃-CH₂-C(O)NR¹R² + HCl

The substituents on the amide nitrogen (R¹ and R²) can be varied to produce a wide range of substituted glycolamide precursors. Studies on related compounds, such as esters of N,N-disubstituted 2-hydroxyacetamides, have demonstrated the feasibility of synthesizing a variety of these structures. nih.govnih.gov

Table 1: Examples of Synthesized N,N-disubstituted 2-hydroxyacetamides (Precursors) This table is illustrative of the types of precursors that can be synthesized for subsequent methanesulfonation, based on reported syntheses of other glycolamide esters.

Amine PrecursorN-Substituents (R¹, R²)Resulting 2-Hydroxyacetamide
DiethylamineEthyl, EthylN,N-Diethyl-2-hydroxyacetamide
Pyrrolidine-(CH₂)₄-1-(2-Hydroxyacetyl)pyrrolidine
Morpholine-(CH₂)₂O(CH₂)₂-4-(2-Hydroxyacetyl)morpholine
N-MethylbenzylamineMethyl, BenzylN-Benzyl-N-methyl-2-hydroxyacetamide

Introduction of Diverse Chemical Moieties via Ester Linkage

The methanesulfonate group in Glycolamide, methanesulfonate (ester) is an excellent leaving group, making the compound a versatile intermediate for introducing a wide array of chemical moieties through nucleophilic substitution reactions. The carbon atom adjacent to the methanesulfonate group is electrophilic and susceptible to attack by various nucleophiles.

This reactivity allows for the synthesis of a diverse library of glycolamide derivatives where the methanesulfonate has been replaced by another functional group (Nu), as depicted in the general scheme: CH₃SO₃-CH₂-C(O)NR¹R² + Nu⁻ → Nu-CH₂-C(O)NR¹R² + CH₃SO₃⁻

While specific studies detailing the nucleophilic substitution reactions on Glycolamide, methanesulfonate (ester) are not extensively documented, the reactivity of alkyl methanesulfonates is well-established in organic chemistry. A wide range of nucleophiles can be employed for this transformation.

Potential Nucleophiles and Resulting Structures:

Azides (e.g., NaN₃) : To introduce an azido (B1232118) group, which can be further reduced to a primary amine.

Halides (e.g., NaI, NaBr) : To synthesize the corresponding halo-acetamide.

Thiols (e.g., R-SH) : To form thioethers.

Carboxylates (e.g., R-COO⁻) : To form a different ester linkage, effectively replacing one ester with another.

Amines (e.g., R₂NH) : To introduce a secondary or tertiary amine functionality.

The efficiency of these substitution reactions would be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the adjacent amide group may also influence the reactivity of the electrophilic center.

Stability and Degradation Pathways in Chemical Systems

The stability of Glycolamide, methanesulfonate (ester) is primarily dictated by the susceptibility of the methanesulfonate ester linkage to hydrolysis. The degradation pathways are influenced by the chemical environment, particularly the presence of water and the pH of the system.

Hydrolytic Stability in Aqueous Environments

Methanesulfonate esters are known to undergo hydrolysis in aqueous solutions. The stability of these esters is significantly dependent on pH and temperature. In neutral or acidic aqueous media, the hydrolysis of alkyl methanesulfonates can occur, although the rate may be slow at ambient temperatures.

Studies on analogous compounds provide insight into the expected behavior. For instance, research on the hydrolysis of other alkyl methanesulfonates has shown that the reaction is dominated by the water rate at neutral to moderately basic pH. In one study, reducing the pH from approximately 10 to a range of 7-8 had little effect on the hydrolysis rate of a phenyl methanesulfonate ester. This is in contrast to carboxylate esters, whose hydrolysis rates are significantly reduced under neutral or acidic conditions compared to basic conditions.

Furthermore, general studies on glycolamide esters (not methanesulfonates) have indicated that while they possess high stability in aqueous solutions, the presence of enzymes can dramatically accelerate hydrolysis. nih.gov For Glycolamide, methanesulfonate (ester) itself, the primary non-enzymatic degradation pathway in an aqueous environment is expected to be the cleavage of the S-O bond of the ester.

Table 2: Factors Influencing Hydrolytic Stability of Alkyl Methanesulfonates This table summarizes general findings from studies on various methanesulfonate esters.

FactorEffect on Hydrolysis RateRationale
Temperature Increases with temperatureProvides activation energy for the hydrolysis reaction.
pH Less dependent on pH in the neutral to basic range compared to carboxylate esters.The hydrolysis mechanism is dominated by the water rate in this range.
Water Content Rate increases with water concentrationWater acts as the nucleophile in the hydrolysis reaction.

Decomposition Mechanisms and Byproduct Formation

The principal decomposition mechanism for Glycolamide, methanesulfonate (ester) in a chemical system containing water is hydrolysis of the ester linkage. This reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic carbon atom bonded to the oxygen of the methanesulfonate group.

The reaction mechanism for the hydrolysis of simple alkyl sulfonates is generally considered to be bimolecular nucleophilic substitution (Sₙ2). This involves a backside attack by the nucleophile (water) on the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. The transition state has a high degree of carbocation character.

The primary byproducts of the complete hydrolysis of Glycolamide, methanesulfonate (ester) are:

Glycolamide (or its N-substituted derivative) : The alcohol portion of the ester.

Methanesulfonic acid : The acid portion of the ester.

Under strongly basic conditions, there could be a competing reaction of hydrolysis of the amide bond, although amide hydrolysis is typically slower than the hydrolysis of a reactive ester like a methanesulfonate. The presence of other reactive species in the chemical system could lead to alternative degradation pathways, but hydrolysis is expected to be the dominant route in most aqueous environments.

Based on the available scientific information, "Glycolamide, methanesulfonate (ester)" is primarily recognized as a chemical intermediate, particularly in the synthesis of the atypical antipsychotic medication Ziprasidone. There is a significant lack of direct research on this specific compound as a prodrug itself.

Therefore, a detailed article focusing solely on the in vitro bioconversion and prodrug design principles of "Glycolamide, methanesulfonate (ester)" as requested cannot be generated due to the absence of specific studies on this molecule in that context. Scientific literature does not currently provide the specific data required to populate the outlined sections concerning its enzymatic hydrolysis, kinetic characterization, or metabolite identification as a prodrug.

To provide a comprehensive article as per the user's structured request, dedicated research on "Glycolamide, methanesulfonate (ester)" within the field of prodrug design and in vitro biotransformation would be required.

Molecular and Biochemical Mechanisms: Focus on in Vitro Bioconversion and Interactions

Molecular Target Interactions and Mechanistic Studies (In Vitro)

The in vitro molecular interactions of glycolamide esters, particularly N,N-disubstituted variants, have been a subject of study, primarily in the context of their rapid hydrolysis in biological media. Research indicates a significant interaction with specific enzymes, leading to their bioconversion.

Scientific literature suggests that the rapid hydrolysis of certain glycolamide esters is not a random process but is mediated by specific enzymatic activity. The primary enzyme class identified as having a significant affinity for N,N-disubstituted glycolamide esters is cholinesterase, also known as pseudocholinesterase, which is abundant in human plasma. nih.gov

The structural characteristics of these esters play a crucial role in their binding to cholinesterase. A key finding is that the presence of two substituents on the amide nitrogen atom of the glycolamide structure is a prominent requirement for rapid hydrolysis. nih.gov This suggests a specific fit into the active site of the enzyme. A proposed hypothesis for this high affinity is the structural similarity of these esters to benzoylcholine, a known substrate for cholinesterase. nih.gov This structural analogy likely facilitates the binding of N,N-disubstituted glycolamide esters to the enzyme's active site, positioning them for efficient catalysis.

While direct binding affinity constants for "Glycolamide, methanesulfonate (B1217627) (ester)" are not available in the reviewed literature, the research on analogous N,N-disubstituted glycolamide esters provides a strong indication of the likely enzymatic targets.

Table 1: Summary of Enzyme Interactions for N,N-Disubstituted Glycolamide Esters

Compound Class Interacting Enzyme Basis for Interaction

Note: This table is based on data for the general class of N,N-disubstituted glycolamide esters, as specific data for Glycolamide, methanesulfonate (ester) is not available.

The interaction between N,N-disubstituted glycolamide esters and cholinesterase is primarily characterized by substrate binding leading to hydrolysis, rather than inhibition. These esters act as substrates for the enzyme, which catalyzes their cleavage. For some N,N-disubstituted glycolamide esters of benzoic acid, the hydrolysis is extremely rapid, with half-lives of less than 5 seconds in 50% human plasma solutions. nih.gov

The molecular mechanism of this interaction involves the ester binding to the active site of cholinesterase. Following binding, the enzyme facilitates a nucleophilic attack on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond. This results in the release of the corresponding carboxylic acid and the glycolamide moiety. This process regenerates the active enzyme, allowing it to catalyze the hydrolysis of further substrate molecules.

It is important to distinguish this substrate-like behavior from classical enzyme inhibition. While the compound does bind to the active site, it is processed and released, and does not typically lead to a lasting inactivation of the enzyme. The high rate of hydrolysis suggests an efficient catalytic process. nih.gov

No specific data on "Glycolamide, methanesulfonate (ester)" as an enzyme inhibitor was found in the reviewed scientific literature. The available evidence points towards it being a substrate for hydrolytic enzymes if it follows the pattern of other N,N-disubstituted glycolamide esters.

Table 2: Hydrolysis of Glycolamide Esters in Human Plasma

Compound Type Key Structural Feature Hydrolysis Rate Proposed Mechanism

Note: This table presents findings for the general class of N,N-disubstituted glycolamide esters. Specific data for Glycolamide, methanesulfonate (ester) is not available.

Structure Activity Relationships Sar and Molecular Design Principles for Glycolamide, Methanesulfonate Ester Analogues

Elucidation of Key Structural Features Influencing Bioconversion Rates

The bioconversion of glycolamide esters is primarily governed by enzymatic hydrolysis. Research into analogous glycolamide esters of carboxylic acids has revealed that the substitution pattern on the amide nitrogen is a paramount determinant of the rate of this conversion. nih.gov

A pivotal structural requirement for rapid hydrolysis in human plasma is the presence of two substituents on the amide nitrogen atom (N,N-disubstitution). nih.gov This structural feature is believed to confer a conformation that is readily recognized and processed by plasma esterases, particularly cholinesterase. nih.gov The hydrolysis half-lives for some N,N-disubstituted glycolamide esters in 50% human plasma can be remarkably short, often less than five seconds. nih.gov

In contrast, unsubstituted (primary amide) and monosubstituted (secondary amide) glycolamide esters exhibit significantly slower rates of hydrolysis. nih.gov This stark difference in bioconversion rates underscores the critical role of the N-substituents in facilitating enzymatic action. The proposed mechanism involves a structural resemblance of N,N-disubstituted glycolamide esters to benzoylcholine, a known substrate for cholinesterase, suggesting that these prodrugs can effectively engage the active site of the enzyme. nih.gov

The nature of the ester group itself, in this case, methanesulfonate (B1217627), will also influence the electronic environment of the carbonyl carbon and its susceptibility to nucleophilic attack by the enzyme. However, based on extensive studies of related glycolamide esters, the degree of substitution on the amide nitrogen remains the most influential structural feature for modulating bioconversion rates.

Table 1: Influence of N-Substitution on the Hydrolysis of Glycolamide Esters in Human Plasma

Amide Substitution Example Compound Structure (General) Relative Rate of Hydrolysis
Primary (Unsubstituted) R-O-CO-CH₂-CONH₂ Very Slow
Secondary (Monosubstituted) R-O-CO-CH₂-CONH-R' Slow
Tertiary (N,N-disubstituted) R-O-CO-CH₂-CONR'R'' Very Rapid

This table illustrates the general principle of how N-substitution on the glycolamide moiety affects the rate of enzymatic hydrolysis based on findings from related carboxylic acid esters.

Impact of Substituent Modifications on Molecular Interactions

Modifications to the N,N-dialkyl groups can be used to fine-tune the lipophilicity of the prodrug. nih.gov Increasing the carbon chain length of the alkyl substituents will generally increase lipophilicity. This can be a crucial factor for enhancing membrane permeability and oral absorption. However, excessively bulky substituents may introduce steric hindrance that could negatively impact the interaction with the hydrolyzing enzymes, potentially slowing down the bioconversion rate.

The electronic nature of the substituents can also play a role. While simple alkyl groups are common, the introduction of heteroatoms or functional groups within the N-substituents could modulate aqueous solubility and offer opportunities for additional interactions with plasma proteins or transporters. The key is to balance the need for rapid enzymatic hydrolysis with other desirable properties like chemical stability and appropriate solubility.

For instance, the use of small, non-bulky alkyl groups like N,N-dimethyl or N,N-diethyl on the glycolamide moiety has been shown to result in rapid hydrolysis for aspirin (B1665792) prodrugs. nih.gov This suggests that these smaller substituents provide a favorable balance of steric and electronic properties for efficient interaction with plasma esterases.

Design Paradigms for Modulating In Vitro Selectivity and Potency

The design of Glycolamide, methanesulfonate (ester) analogues as prodrugs is fundamentally about controlling the release of the active parent compound. Therefore, the concepts of in vitro selectivity and potency are intrinsically linked to the efficiency and specificity of the bioconversion process.

The primary design paradigm for modulating the release kinetics, and thus the effective potency of the parent drug, revolves around the strategic manipulation of the N-substituents on the glycolamide moiety. By varying the size, shape, and electronic properties of these substituents, one can control the rate of enzymatic hydrolysis.

For applications requiring very rapid release of the active drug in the bloodstream, N,N-disubstituted glycolamides with small alkyl groups would be the preferred design choice. nih.govnih.gov Conversely, if a slower, more sustained release is desired, one might explore monosubstituted amides or N,N-disubstituted amides with more sterically demanding groups that temper the rate of hydrolysis.

A key advantage of the glycolamide ester prodrug strategy is the combination of high susceptibility to enzymatic hydrolysis in plasma with good chemical stability in aqueous solutions. nih.gov This allows for the design of prodrugs that are stable in formulation but are rapidly activated upon entering the systemic circulation.

Table 2: Design Considerations for Glycolamide Methanesulfonate Analogues

Design Goal Strategy Key Structural Feature
Rapid Bioconversion Maximize susceptibility to plasma esterases. N,N-disubstitution with small alkyl groups (e.g., dimethyl, diethyl).
Sustained Release Decrease the rate of enzymatic hydrolysis. Monosubstitution on the amide nitrogen or bulkier N,N-disubstituents.
Enhanced Lipophilicity Increase membrane permeability. Longer alkyl chains on the amide nitrogen.
Improved Aqueous Solubility Facilitate formulation and administration. Incorporation of polar functional groups in the N-substituents.

Computational and Theoretical Studies on Glycolamide, Methanesulfonate Ester

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties, offering a window into reaction mechanisms that are difficult to observe experimentally. nih.gov

Understanding the formation and degradation pathways of Glycolamide, methanesulfonate (B1217627) (ester) is crucial for predicting its stability and potential reactivity. Quantum chemical calculations can model these processes by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition state analysis is used to locate the highest energy point along the reaction pathway. The structure of the transition state provides critical information about the bond-making and bond-breaking processes. For instance, calculations can distinguish between different mechanistic possibilities, such as an SN2-type displacement. The data generated from these calculations are vital for optimizing reaction conditions and understanding potential side reactions.

Table 1: Illustrative Reaction Energetics for a Hypothetical Formation Pathway This table presents hypothetical data representative of what would be obtained from quantum chemical calculations for a key reaction step.

ParameterValue (kcal/mol)Description
ΔEa (Activation Energy)+22.5The energy barrier for the reaction to proceed.
ΔG‡ (Gibbs Free Energy of Activation)+24.1The free energy barrier, including entropic effects, at the transition state.
ΔErxn (Reaction Energy)-15.8The net change in electronic energy between reactants and products.
ΔGrxn (Gibbs Free Energy of Reaction)-14.2The overall free energy change, indicating the spontaneity of the reaction.

The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and biological activity. Glycolamide, methanesulfonate (ester) possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy conformers of the molecule. researchgate.net

Molecular mechanics (MM) methods, which use simpler, classical physics-based force fields, are often employed for an initial scan of the conformational space to identify potential minima. researchgate.net The geometries of these low-energy conformers are then typically re-optimized using more accurate quantum chemical methods (like DFT) to obtain reliable relative energies. These studies can reveal the presence of stabilizing intramolecular interactions, such as hydrogen bonds or non-covalent contacts, that dictate the preferred molecular shape. mdpi.com

Molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the conformational space and reveal the dynamics of transitions between different conformations. researchgate.net These simulations, often performed in a simulated solvent environment, offer insights into how the molecule behaves in a more realistic setting, highlighting its flexibility and the interplay between different conformational states.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

For Glycolamide, methanesulfonate (ester), molecular docking simulations can be used to screen a library of potential protein targets to identify those with which it might interact. The process involves placing the flexible ligand into the binding site of a rigid or flexible protein structure and using a scoring function to estimate the strength of the interaction. mdpi.com

The results of a docking simulation provide several key pieces of information:

Binding Pose: The most likely three-dimensional orientation of the ligand within the protein's binding pocket.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.

Binding Affinity: A score that estimates the binding free energy (often expressed in kcal/mol), which correlates with the dissociation constant (Kd) or inhibition constant (Ki). A lower binding energy score typically indicates a more favorable interaction. nih.gov

These predictions can generate hypotheses about the molecule's mechanism of action, which can then be tested experimentally. Advanced techniques may use deep learning and graph convolutional networks to improve the accuracy of interaction prediction. researchgate.net

Table 2: Hypothetical Molecular Docking Results for Glycolamide, Methanesulfonate (Ester) with a Target Protein This table shows representative output from a molecular docking simulation.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Kinase ABC-8.2Lys72, Glu91, Leu135Hydrogen bond, Salt bridge, Hydrophobic contact
Protease XYZ-7.5Asp25, Gly27, Ile50Hydrogen bond, van der Waals
Transferase 123-6.9Tyr151, Trp209Hydrogen bond, π-π stacking

In Silico Predictions for Physicochemical Parameters Relevant to Bioconversion (Excluding in vivo Pharmacokinetics)

In silico models are widely used to predict the physicochemical properties of chemical compounds, which are critical determinants of their behavior in biological systems. nih.govresearchgate.net These predictions are valuable in the early stages of research to prioritize compounds and avoid costly experimental failures. researchgate.netnih.gov

Aqueous solubility and lipophilicity are two of the most important physicochemical properties influencing a molecule's potential for bioconversion.

Aqueous Solubility (logS): This parameter quantifies the maximum amount of a substance that can dissolve in water. Poor aqueous solubility can be a major hurdle. Theoretical models predict logS based on the molecular structure, often using quantitative structure-property relationship (QSPR) models built from large datasets of experimentally measured solubilities. nih.govresearchgate.net

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or "oil-loving" character. It describes how a compound distributes itself between an immiscible organic (octanol) and aqueous phase. This property is crucial for understanding how a molecule might interact with lipid membranes. Like solubility, logP is frequently predicted using QSPR models or fragment-based methods that sum the contributions of different parts of the molecule. researchgate.net

For Glycolamide, methanesulfonate (ester), these in silico predictions provide a foundational profile of its likely behavior. Glycolamide esters, in general, can be designed to have a wide range of water solubility and lipophilicity while retaining their susceptibility to enzymatic hydrolysis, a key aspect of bioconversion. nih.gov

Table 3: In Silico Physicochemical Profile for Glycolamide, Methanesulfonate (Ester) This table contains values predicted by common computational models.

Physicochemical ParameterPredicted ValueMethod of Prediction
Molecular Weight ( g/mol )171.17Calculation from formula
logP (Octanol-Water Partition Coefficient)-0.85QSPR Model
logS (Aqueous Solubility)-0.50QSPR Model
Number of Hydrogen Bond Donors2Structure analysis
Number of Hydrogen Bond Acceptors5Structure analysis
Polar Surface Area (Ų)104.7Calculation

General studies on broader classes of glycolamide esters indicate that they can be susceptible to rapid hydrolysis in human plasma, a reaction often mediated by cholinesterase. nih.gov This enzymatic activity is particularly noted for N,N-disubstituted glycolamide esters. nih.govnih.gov However, without dedicated research on the methanesulfonate ester of glycolamide, it is not possible to create the requested detailed article and data tables.

Further computational and experimental research would be required to elucidate the specific metabolic pathways and enzyme interactions of Glycolamide, methanesulfonate (ester).

Advanced Analytical Techniques for Glycolamide, Methanesulfonate Ester in Research Contexts

Development and Validation of Chromatographic Methods (Excluding Clinical Samples)

Chromatographic methods are fundamental to separating Glycolamide, methanesulfonate (B1217627) (ester) from complex matrices, such as reaction mixtures or bulk drug substances. The validation of these methods ensures they are suitable for their intended purpose, providing reliable and reproducible data. ucl.ac.bechromatographyonline.compharmtech.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Glycolamide, methanesulfonate (ester) due to the compound's polarity and non-volatility. wjpmr.com

Method Development: A typical HPLC method would employ a reversed-phase (RP) column, such as a C18 column, which separates compounds based on hydrophobicity. nih.govgoogle.com Given the polar nature of Glycolamide, methanesulfonate (ester), the mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727). google.comajpaonline.com To achieve optimal separation and peak shape, adjustments to the mobile phase pH using buffers (e.g., phosphate or formate) may be necessary. nih.govresearchgate.net Gradient elution, where the solvent composition is changed over the course of the analysis, can be effective for resolving the target analyte from a wide range of impurities. pharmtech.com

Validation Parameters: Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). pharmtech.comcuni.cz Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. pharmtech.com This is demonstrated by the absence of interfering peaks from a placebo or matrix at the retention time of the analyte.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. chromatographyonline.compharmtech.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Glycolamide, Methanesulfonate (Ester) Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at a low wavelength (e.g., 205 nm)
Column Temperature30°C

Direct analysis of Glycolamide, methanesulfonate (ester) by Gas Chromatography (GC) is challenging due to its high polarity and low volatility. weber.hu The presence of active hydrogens in the amide group can lead to poor peak shape and interactions with the GC column. weber.hu Therefore, derivatization is typically required to make the analyte more amenable to GC analysis. weber.huphenomenex.com

Method Development: The method would involve a derivatization step prior to injection. phenomenex.com The resulting derivative, which is more volatile and less polar, can then be separated on a capillary GC column, often with a polyethylene glycol or polysiloxane-based stationary phase. researchgate.netglobalresearchonline.net Flame Ionization Detection (FID) is a common detector for this type of analysis. researchgate.netglobalresearchonline.net

Validation: Validation for a GC method follows similar principles to HPLC, ensuring specificity, linearity, accuracy, precision, and sensitivity for the derivatized analyte. japsonline.com

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful tool used in conjunction with chromatography for the analysis of Glycolamide, methanesulfonate (ester). acs.orgresearchgate.net It provides information on the molecular weight and structure of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for identifying and quantifying trace levels of Glycolamide, methanesulfonate (ester). nih.govresearchgate.netekb.eg

Compound Identification: In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). nih.govresearchgate.net The resulting molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected and fragmented. The pattern of fragment ions is unique to the molecule's structure and can be used for unambiguous identification. ekb.eg For Glycolamide, methanesulfonate (ester), characteristic fragments would likely arise from the cleavage of the ester bond and within the glycolamide moiety.

Trace Analysis: For quantification at very low levels, such as for genotoxic impurities, Multiple Reaction Monitoring (MRM) mode is employed. nih.govresearchgate.net In this mode, the mass spectrometer is set to monitor a specific fragmentation reaction (a transition from a precursor ion to a product ion) that is characteristic of the target analyte. This provides excellent sensitivity and selectivity, minimizing interference from the matrix. nih.govresearchgate.net The technique can achieve very low limits of detection (LOD) and quantitation (LOQ), often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. nih.govresearchgate.net

Spectroscopic Characterization in Research: NMR and IR

Spectroscopic techniques are indispensable for the definitive structural confirmation of Glycolamide, methanesulfonate (ester).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR: The proton NMR spectrum of Glycolamide, methanesulfonate (ester) would show distinct signals for the different types of protons: the methyl (CH₃) group of the methanesulfonate, the methylene (CH₂) group of the glycolamide backbone, and the amide (NH₂) protons. chemicalbook.comspectrabase.com The chemical shift, integration, and splitting pattern of these signals confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule: the methyl carbon, the methylene carbon, and the carbonyl carbon of the amide. rsc.orgspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of Glycolamide, methanesulfonate (ester) would exhibit characteristic absorption bands corresponding to:

N-H stretching of the amide group.

C=O stretching of the amide carbonyl group.

S=O stretching (asymmetric and symmetric) of the sulfonate group. researchgate.net

C-O and S-O stretching of the ester linkage.

Table 2: Predicted Spectroscopic Data for Glycolamide, Methanesulfonate (Ester)

TechniqueExpected Signals / Bands
¹H NMRδ ~3.1 ppm (s, 3H, -SO₂CH₃), δ ~4.5 ppm (s, 2H, -OCH₂-), δ ~7.0-7.5 ppm (br s, 2H, -CONH₂)
¹³C NMRδ ~38 ppm (-SO₂CH₃), δ ~68 ppm (-OCH₂-), δ ~170 ppm (-C=O)
IR (cm⁻¹)~3400-3200 (N-H stretch), ~1680 (C=O stretch), ~1360 & 1175 (S=O stretch), ~970 (S-O stretch)

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization involves chemically modifying the analyte to improve its analytical properties. weber.hu For Glycolamide, methanesulfonate (ester), this is particularly relevant for GC analysis and can also be used to enhance detection in HPLC.

For GC Analysis: To increase volatility and thermal stability, the active hydrogens of the amide group can be replaced with a non-polar group. phenomenex.com Silylation is a common technique, where a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the amide protons with trimethylsilyl (TMS) groups. sigmaaldrich.comnih.gov This derivatization makes the molecule suitable for GC separation and analysis. phenomenex.com

For Enhanced HPLC Detection: While the native molecule may lack a strong chromophore for UV detection, derivatization can be used to attach a UV-absorbing or fluorescent tag. This is useful for trace-level analysis when LC-MS is not available. For instance, reagents that react with the amide group could be employed to introduce a highly responsive moiety, significantly lowering the detection limits. nih.govmdpi.com Acylation with fluorinated anhydrides can also create derivatives that are highly sensitive to electron capture detection (ECD) in GC. gcms.cz

Application in In Vitro Experimentation and Reaction Monitoring

The utility of Glycolamide, methanesulfonate (ester) in research extends to various in vitro applications, where its chemical properties are leveraged to study reaction kinetics, stability, and as a component in the synthesis of more complex molecules. Advanced analytical techniques are crucial for monitoring its behavior in these experimental settings.

In simulated biological environments, the hydrolysis of ester linkages, such as the one present in Glycolamide, methanesulfonate (ester), is a key area of investigation. Studies on analogous glycolamide esters of non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated that their stability is pH-dependent. For instance, glycolamide esters of diclofenac and mefenamic acid were found to be stable in acidic conditions (pH 1.2) but underwent rapid hydrolysis at a neutral pH of 7.4. researchgate.net This characteristic is often explored in prodrug design, where the ester is intended to remain intact until it reaches a specific physiological environment. researchgate.netresearchgate.net While direct studies on Glycolamide, methanesulfonate (ester) are not prevalent, the hydrolysis kinetics of similar structures provide a foundational understanding.

Reaction monitoring of methanesulfonate esters is critical, particularly due to their potential as alkylating agents. The formation of methanesulfonate esters, such as methyl methanesulfonate from methanol and methanesulfonic acid, has been extensively studied to understand and control the presence of these potential genotoxic impurities in pharmaceutical manufacturing. pqri.orgresearchgate.netresearchgate.netfigshare.com These studies employ sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) to monitor the reaction progress and quantify the formation of the ester over time under various conditions, including different temperatures and the presence of water or bases. pqri.orgresearchgate.net The insights gained from monitoring these reactions are directly applicable to understanding the synthesis and stability of Glycolamide, methanesulfonate (ester).

The synthesis of esters containing sulfonic groups often involves the reaction of an alcohol or phenol with an acyl chloride in the presence of a catalyst like triethylamine (B128534). mdpi.com The progress of such esterification reactions can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to confirm the formation of the desired ester product. mdpi.com

The following tables present hypothetical data based on findings from related compounds to illustrate how the hydrolysis and formation of Glycolamide, methanesulfonate (ester) might be monitored in research contexts.

Hydrolysis Kinetics in Simulated Biological Fluids

This table illustrates the stability of a hypothetical Glycolamide, methanesulfonate (ester) in different pH environments, drawing parallels from studies on other glycolamide esters. researchgate.netresearchgate.net

pH of MediumTemperature (°C)Time (hours)Percentage of Hydrolysis
1.2 (Simulated Gastric Fluid)371< 1%
1.2 (Simulated Gastric Fluid)372< 2%
7.4 (Simulated Intestinal Fluid)370.525%
7.4 (Simulated Intestinal Fluid)37148%
7.4 (Simulated Intestinal Fluid)37285%

Monitoring Formation via GC-MS

This table demonstrates how the formation of a methanesulfonate ester, analogous to Glycolamide, methanesulfonate (ester), could be monitored over time during a synthesis reaction. The data is modeled after studies on methyl methanesulfonate formation. pqri.orgresearchgate.netresearchgate.net

Reaction Time (minutes)Temperature (°C)Reactant A Concentration (M)Reactant B Concentration (M)Product Concentration (µM)
0501.01.20
30500.951.1550
60500.901.10100
120500.801.00200
0701.01.20
30700.851.05150
60700.700.90300
120700.400.60600

Future Research Directions and Unexplored Academic Avenues for Glycolamide, Methanesulfonate Ester

Novel Synthetic Methodologies for Enhanced Scalability and Green Chemistry Principles

Future research into the synthesis of Glycolamide, methanesulfonate (B1217627) (ester) will likely pivot towards methodologies that are not only scalable but also adhere to the principles of green chemistry. Traditional methods for creating sulfonate esters often rely on sulfonyl chlorides, which can generate stoichiometric amounts of waste. The drive for more sustainable processes necessitates the exploration of cleaner, more efficient synthetic routes.

Key areas for investigation include:

Biocatalysis : The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry, offering high selectivity under mild conditions. symeres.comnih.gov Future studies could focus on identifying or engineering enzymes, such as sulfotransferases, that can selectively catalyze the methanesulfonylation of glycolamide. A chemoenzymatic approach, where a lipase (B570770) is used for a key resolution step, has been successfully employed in the synthesis of other mesylates, suggesting a viable path for producing chiral variants of Glycolamide, methanesulfonate (ester). illinois.edu This would reduce waste and potentially allow for stereospecific synthesis. nih.gov

Flow Chemistry : Continuous flow reactors offer significant advantages over batch processing in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for Glycolamide, methanesulfonate (ester) could lead to higher yields, reduced reaction times, and minimized waste streams. This approach is particularly attractive from an industrial perspective for producing advanced intermediates. symeres.com

A comparative table of potential synthetic approaches is presented below.

MethodologyPotential AdvantagesKey Research Challenges
Biocatalysis High chemo-, regio-, and enantioselectivity; Mild reaction conditions; Reduced waste. symeres.comnih.govDiscovery or engineering of suitable enzymes; Substrate scope and stability of biocatalysts. nih.gov
Flow Chemistry Enhanced safety and scalability; Improved heat and mass transfer; Potential for automation.Reactor design and optimization; Handling of reagents and products in a continuous stream.
Catalytic Routes High atom economy; Reduced use of stoichiometric reagents; Potential for recyclable catalysts.Development of efficient and selective catalysts; Catalyst poisoning and deactivation.

Advanced In Vitro Modeling for Bioconversion and Molecular Interaction Studies

Glycolamide, methanesulfonate (ester) is anticipated to be biologically active, likely acting as a prodrug or a reactive intermediate. Understanding its metabolic fate and molecular interactions is crucial. Advanced in vitro models that more accurately mimic human physiology are essential for these investigations, offering a bridge between simple cell cultures and complex in vivo systems. unl.ptnih.gov

Future research avenues include:

3D Cell Culture and Organoids : Moving beyond traditional 2D cell monolayers, 3D culture systems such as spheroids and organoids can better replicate the complex cell-cell and cell-matrix interactions of native tissues. nih.govmoleculardevices.com Liver spheroids or organoids, for instance, could be used to study the enzymatic hydrolysis of the methanesulfonate ester and subsequent metabolism of the glycolamide moiety in a more physiologically relevant context. researchgate.nettechnologynetworks.com These models have shown utility in assessing the metabolism of prodrugs and can provide more predictive data on efficacy and potential toxicity. findaphd.com

Microphysiological Systems (Organs-on-Chips) : These microfluidic devices allow for the co-culture of different cell types in a dynamic environment, simulating the function of human organs. nih.gov A liver-on-a-chip model could be employed to investigate the first-pass metabolism of Glycolamide, methanesulfonate (ester), providing critical pharmacokinetic data. researchgate.net Such platforms are particularly valuable for studying prodrugs with short-lived or unstable metabolites, which are challenging to assess in conventional assays. nih.gov

Reconstituted Enzyme Systems : To pinpoint the specific enzymes responsible for the bioconversion of Glycolamide, methanesulfonate (ester), in vitro assays using purified enzymes (e.g., esterases, cytochrome P450s) are necessary. This approach allows for a detailed mechanistic understanding of the metabolic pathways involved. pion-inc.com

Model SystemKey Application for Glycolamide, Methanesulfonate (Ester)Advantages over Traditional Models
3D Spheroids/Organoids Studying hepatic metabolism and cytotoxicity. researchgate.netMore physiologically relevant cell interactions and diffusion characteristics. nih.govnih.gov
Organs-on-Chips Investigating pharmacokinetic profiles and multi-organ interactions. nih.govDynamic fluid flow; Co-culture of multiple cell types; Recapitulation of organ-level functions. researchgate.net
Purified Enzyme Assays Identifying specific enzymes involved in bioconversion.Mechanistic clarity; Quantitative kinetic data. pion-inc.com

Integration of Machine Learning and AI in SAR and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology by enabling rapid prediction of molecular properties and interactions. rjptonline.org These computational tools can significantly accelerate the exploration of Glycolamide, methanesulfonate (ester) and its analogues.

Promising future directions are:

Predictive Modeling : ML algorithms can be trained on datasets of known esters to predict the metabolic stability and reactivity of Glycolamide, methanesulfonate (ester). bohrium.com Such models, using molecular fingerprints and descriptors, can serve as high-throughput screening tools to prioritize analogues with desired properties before synthesis. bohrium.comcmu.edu

De Novo Design : Generative AI models can design novel analogues of Glycolamide, methanesulfonate (ester) with optimized properties. By defining desired parameters (e.g., specific reactivity, solubility), these algorithms can propose new chemical structures that are likely to have improved performance.

Target Identification and Interaction Prediction : If Glycolamide, methanesulfonate (ester) or its active form is found to have a biological effect, AI can be used to predict its protein targets. By integrating data on chemical structure and protein features, ML models can identify potential protein-protein interactions (PPIs) that might be modulated by the compound. oup.combiorxiv.org Computational docking and molecular dynamics simulations can further refine these predictions, providing insights into the binding modes and affinities at an atomic level. acs.orgarxiv.orgnih.gov

AI/ML ApplicationObjectivePotential Impact
Metabolic Stability Prediction Forecast the half-life of the ester in biological media. bohrium.comPrioritize more stable or labile analogues for specific applications.
Reaction Outcome Prediction Predict the major products and yields of synthetic reactions. acs.orgOptimize synthetic routes and reduce experimental effort. acs.org
Target Prediction Identify potential protein binding partners. biorxiv.orgElucidate the mechanism of action and guide further biological studies.

Exploration of Glycolamide, Methanesulfonate (Ester) Analogues in Chemical Biology Tools (Excluding Therapeutic Applications)

The inherent reactivity of the methanesulfonate group makes Glycolamide, methanesulfonate (ester) an attractive scaffold for the development of chemical probes to study biological systems. nih.gov By modifying the core structure, a new generation of tools for chemical biology could be created.

Future research in this area could involve:

Activity-Based Probes (ABPs) : Analogues of Glycolamide, methanesulfonate (ester) could be designed as ABPs to covalently label the active sites of specific enzymes. nih.gov By incorporating a reporter tag (e.g., a fluorophore or biotin) and a reactive methanesulfonate "warhead," these probes could be used for proteomic profiling to identify new enzyme targets or to assess enzyme activity directly in complex biological samples. researchgate.net Phenyl sulfonate esters have already been successfully used in this context. nih.gov

Photoaffinity Labeling Probes : To study non-covalent interactions, the glycolamide moiety could be derivatized with a photoreactive group (like a diazirine) and a bioorthogonal handle (like an alkyne). unimi.it Upon photoactivation, such a probe would covalently bind to its target protein, allowing for subsequent identification via "click" chemistry and mass spectrometry.

Traceless Delivery Systems : The ester linkage could be exploited for the intracellular delivery of other molecules. By attaching a cargo molecule to the glycolamide portion, the methanesulfonate ester could act as a cell-penetrating carrier, releasing the cargo upon enzymatic cleavage of the ester bond inside the cell. digitellinc.com

Role in Prebiotic Chemistry and Astrochemical Contexts (Glycolamide precursor)

Glycolamide, the precursor to the methanesulfonate ester, is a molecule of significant astrochemical and prebiotic interest. nih.gov It is an isomer of the simplest amino acid, glycine, and its detection in the interstellar medium (ISM) suggests its potential role in the origins of life. acs.org Research into Glycolamide, methanesulfonate (ester) could provide new insights into the chemical evolution of life's building blocks.

Unexplored avenues include:

Formation on Interstellar Ices : Glycolamide is thought to form on the surfaces of interstellar ice grains through radical-radical reactions. astrobiology.comarxiv.orgarxiv.org Future studies could investigate whether sulfonation reactions, potentially involving sulfur-containing species also present in ices, could lead to the formation of methanesulfonate esters under astrophysical conditions.

Prebiotic Peptide Formation : Glycolamide contains a peptide bond, and its reactions are relevant to the formation of early peptides. nih.govacs.org The methanesulfonate ester, being a more reactive derivative, could have acted as an activated intermediate in prebiotic peptide synthesis. Research could explore whether Glycolamide, methanesulfonate (ester) facilitates the formation of peptide bonds with amino acids or other glycolamide molecules under plausible prebiotic conditions, such as wet-dry cycles. nih.govresearchgate.net

Precursor to More Complex Molecules : The formation of complex organic molecules is a key step in prebiotic chemistry. nasa.govspace.comalmaobservatory.org Laboratory experiments simulating interstellar conditions have shown that glycolamide can be a precursor to more complex species, including dipeptides. nih.gov Investigating the reactivity of its methanesulfonate ester in these simulations could reveal novel pathways to even more complex and functionally relevant prebiotic molecules. astrochem.orguniversemagazine.com

Q & A

Q. What are the established synthetic routes for glycolamide, methanesulfonate (ester), and how can reaction efficiency be optimized?

Methodological Answer: Glycolamide, methanesulfonate (ester) is typically synthesized via nucleophilic substitution, where the hydroxyl group of glycolamide reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonate ester. Key parameters include:

  • Solvent selection : Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) prevent hydrolysis of the sulfonyl chloride .
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the ester. Yield optimization requires stoichiometric control of the base and methanesulfonyl chloride .

Q. Which analytical techniques are most effective for characterizing glycolamide, methanesulfonate (ester), and what critical data should be reported?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester formation (e.g., methanesulfonate methyl group at ~3.0 ppm in ¹H NMR; carbonyl carbon at ~165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonate ester bonds .
    Report retention times (HPLC), melting points, and elemental analysis for purity validation .

Q. How does pH and temperature influence the stability of glycolamide, methanesulfonate (ester) in aqueous solutions?

Methodological Answer:

  • pH Stability : Hydrolysis is accelerated under alkaline conditions (pH > 8) due to nucleophilic attack by hydroxide ions. Buffered solutions (pH 4–7) are recommended for storage .
  • Thermal Stability : Decomposition occurs above 60°C; stability studies should use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of glycolamide, methanesulfonate (ester) in nucleophilic substitution reactions?

Methodological Answer: The sulfonate ester acts as a leaving group due to the electron-withdrawing nature of the sulfonyl group, stabilizing the transition state during SN2 reactions. Kinetic studies (e.g., varying nucleophile concentration and monitoring reaction rates via UV-Vis) can elucidate the mechanism. Computational modeling (DFT calculations) further explores transition-state geometries and charge distribution .

Q. How can in vitro and in vivo toxicity studies be designed to evaluate the safety profile of glycolamide, methanesulfonate (ester)?

Methodological Answer:

  • In Vitro : Use mammalian cell lines (e.g., HepG2) for cytotoxicity assays (MTT or ATP luminescence). Compare results to structurally related esters (e.g., methyl methanesulfonate, a known alkylating agent ).
  • In Vivo : Conduct acute toxicity tests in rodent models (OECD 423 guidelines), monitoring hematological, hepatic, and renal parameters. Include positive controls (e.g., ethyl methanesulfonate ) to benchmark toxicity.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay to assess mutagenic potential .

Q. What computational approaches are suitable for predicting the reactivity and binding affinity of glycolamide, methanesulfonate (ester) in biological systems?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., DNA repair enzymes). Validate with experimental binding assays (SPR or ITC) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER). Focus on hydrogen bonding and hydrophobic interactions near the sulfonate group .
  • QSAR Modeling : Develop regression models correlating substituent effects (e.g., Hammett σ constants) with reactivity data .

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